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molecular formula C10H9F2I B8684385 5-(But-3-en-1-yl)-1,3-difluoro-2-iodobenzene CAS No. 797049-15-1

5-(But-3-en-1-yl)-1,3-difluoro-2-iodobenzene

Cat. No. B8684385
M. Wt: 294.08 g/mol
InChI Key: MJAXTNRSNGKKDL-UHFFFAOYSA-N
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Patent
US07255811B2

Procedure details

0.41 mol 1,3 difluoro-5-(3-butenyl)-benzene was added to a dry round bottom flask with 300 ml anhydrous tetrahydrofuran. After cooling under a nitrogen atmosphere to −70° C. a solution of 0.46 mol of n-butyllithium in 280 ml hexane was added. After stirring at −70° C. for 30 minutes a mixture of 0.46 mol of Iodine in 200 ml tetrahydrofuran was added slowly over 2 hours. The reaction was left to warm to room temperature overnight. The reaction was quenched by pouring onto ice/hydrochloric acid mixture. The layers were separated and the aqueous layer extracted twice with diethyl ether (2×100 ml). The combined organic layers were washed with 50 g sodium thiosulphate in 200 ml water to remove excess iodine, then with water (2×50 ml) and dried over anhydrous sodium sulphate. Removal of the solvent yielded 126 g of the title compound as a beige solid.
Quantity
0.41 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.46 mol
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two
Quantity
0.46 mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH:10]=[CH2:11])[CH:5]=[C:4]([F:12])[CH:3]=1.C([Li])CCC.[I:18]I>CCCCCC.O1CCCC1>[F:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH:10]=[CH2:11])[CH:5]=[C:4]([F:12])[C:3]=1[I:18]

Inputs

Step One
Name
Quantity
0.41 mol
Type
reactant
Smiles
FC1=CC(=CC(=C1)CCC=C)F
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.46 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
280 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0.46 mol
Type
reactant
Smiles
II
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring at −70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added slowly over 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
The reaction was left
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring onto ice/hydrochloric acid mixture
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted twice with diethyl ether (2×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with 50 g sodium thiosulphate in 200 ml water
CUSTOM
Type
CUSTOM
Details
to remove excess iodine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water (2×50 ml) and dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)CCC=C)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 126 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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